molecular formula C20H22F2N6O B1683966 N-{[(3s)-3-Amino-1-(5-Ethyl-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)pyrrolidin-3-Yl]methyl}-2,4-Difluorobenzamide CAS No. 1004990-28-6

N-{[(3s)-3-Amino-1-(5-Ethyl-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)pyrrolidin-3-Yl]methyl}-2,4-Difluorobenzamide

Número de catálogo B1683966
Número CAS: 1004990-28-6
Peso molecular: 400.4 g/mol
Clave InChI: MOZRQQTUYAYCQT-FQEVSTJZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is an enantiopure stereoisomer of the drug, Janus kinase 3 (Jak3) inhibitor . It has been found to inhibit selected members of the STE7 and STE20 subfamily of kinases .


Synthesis Analysis

The synthesis of this compound involves a series of reactions . The structural design was based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro heptan-7-amine . Compound ® - 6c exhibited an IC 50 value of 8.5 nM against JAK1 with a selectivity index of 48 over JAK2 .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several key components. The compound has a pyrrolo[2,3-d]pyrimidine core, which is a common structure in many pharmaceutical compounds . The compound also contains a piperidine ring, which is a common feature in many bioactive compounds .


Chemical Reactions Analysis

The compound has been found to exhibit potent inhibitory activity against several key enzymes, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C20H22F2N6O . It has a molecular weight of 400.4 g/mol . The compound is also known by several synonyms, including PF-AKT400, akt inhibitor, and AKT protein kinase inhibitor .

Aplicaciones Científicas De Investigación

Cancer Treatment

PF-AKT400 is a potent, ATP-competitive Akt inhibitor . It has been extensively studied for its potential in cancer treatment . The compound shows promising cytotoxic effects against different cancer cell lines . It has been found to induce cell cycle arrest and apoptosis in cancer cells . This makes it a promising candidate for further development as a multi-targeted kinase inhibitor with enhanced potency .

Selectivity Studies

PF-AKT400 provides significantly enhanced selectivity for Akt relative to earlier leads . This selectivity is crucial in minimizing the potential side effects of the drug .

Antitubercular Agents

Some derivatives of the compound have shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis . This suggests potential applications of PF-AKT400 in the treatment of tuberculosis .

Diabetes Treatment

The AKT pathway, which PF-AKT400 targets, plays a significant role in glucose uptake . Therefore, the compound might have potential applications in the treatment of type 2 diabetes .

Neurological Disorders

The AKT pathway is also associated with neuronal functions and neuroinflammation . Therefore, PF-AKT400 might have potential applications in the treatment of certain neurological disorders .

Antioxidant Regulation

The AKT pathway plays a role in the regulation of antioxidant proteins . Therefore, PF-AKT400 might have potential applications in conditions where regulation of antioxidant response is needed .

Direcciones Futuras

The compound has shown potential for further development into a drug applied in acute-myeloid-leukemia (AML) therapeutics . It is a promising candidate for clinical evaluation .

Propiedades

IUPAC Name

N-[[(3S)-3-amino-1-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]methyl]-2,4-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N6O/c1-2-12-8-24-17-16(12)18(27-11-26-17)28-6-5-20(23,10-28)9-25-19(29)14-4-3-13(21)7-15(14)22/h3-4,7-8,11H,2,5-6,9-10,23H2,1H3,(H,25,29)(H,24,26,27)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZRQQTUYAYCQT-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC2=C1C(=NC=N2)N3CCC(C3)(CNC(=O)C4=C(C=C(C=C4)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CNC2=C1C(=NC=N2)N3CC[C@@](C3)(CNC(=O)C4=C(C=C(C=C4)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{[(3s)-3-Amino-1-(5-Ethyl-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)pyrrolidin-3-Yl]methyl}-2,4-Difluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-{[(3s)-3-Amino-1-(5-Ethyl-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)pyrrolidin-3-Yl]methyl}-2,4-Difluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-{[(3s)-3-Amino-1-(5-Ethyl-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)pyrrolidin-3-Yl]methyl}-2,4-Difluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-{[(3s)-3-Amino-1-(5-Ethyl-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)pyrrolidin-3-Yl]methyl}-2,4-Difluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-{[(3s)-3-Amino-1-(5-Ethyl-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)pyrrolidin-3-Yl]methyl}-2,4-Difluorobenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-{[(3s)-3-Amino-1-(5-Ethyl-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)pyrrolidin-3-Yl]methyl}-2,4-Difluorobenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.